Cas no 2229642-32-2 (5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol)
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol
- EN300-1733257
- 2229642-32-2
-
- Inchi: 1S/C6H10N4O/c11-5-3-1-2-4-10-6-7-8-9-10/h1,3,6,11H,2,4-5H2/b3-1+
- InChI Key: MAJVPOOKPWCTIW-HNQUOIGGSA-N
- SMILES: OC/C=C/CCN1C=NN=N1
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.8Ų
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733257-1g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-5g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-10g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-0.05g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-0.1g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-0.25g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-0.5g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-1.0g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1733257-2.5g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1733257-5.0g |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol |
2229642-32-2 | 5g |
$3105.0 | 2023-06-04 |
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol
Introduction to 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol (CAS No: 2229642-32-2)
5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2229642-32-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated enone system linked to a tetrazole moiety, has garnered attention due to its structural novelty and potential biological activities. The combination of a reactive alkenol group with a tetrazole ring presents a unique framework for exploring various chemical transformations and biological interactions.
The structural motif of 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol is particularly noteworthy for its dual functionality. The pent-2-enone core provides a platform for Michael additions, aldol reactions, and other pericyclic processes, while the tetrazole ring introduces electron-rich nitrogen atoms that can participate in hydrogen bonding, metal coordination, and redox reactions. Such features make this compound a valuable scaffold for drug discovery and material science applications.
In recent years, there has been growing interest in tetrazole-containing compounds due to their diverse pharmacological properties. Tetrazoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities, often mediated by their ability to interact with biological targets such as enzymes and receptors. The presence of the tetrazole group in 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol suggests potential therapeutic applications in these areas. For instance, studies have shown that tetrazole derivatives can inhibit the activity of certain kinases and other enzymes implicated in cancer progression.
The enolic form of 5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol is particularly stable under physiological conditions, making it an attractive candidate for further investigation. The hydroxyl group at the C1 position allows for further derivatization via esterification or etherification reactions, expanding the compound’s utility in medicinal chemistry. Additionally, the conjugated system of the enone can be exploited for photochemical applications, such as in photodynamic therapy or as a chromophore in optoelectronic materials.
From a synthetic perspective, 5-(1H-1,2,3,4-tetrazol - 1 - yl)pent - 2 - en - 1 - ol serves as an excellent intermediate for constructing more complex molecules. The reactivity of the alkenol group enables facile cross-coupling reactions with boronic acids or halides via Suzuki or Heck couplings. Similarly ,the tetrazole ring can undergo nucleophilic substitution or cycloaddition reactions with dienophiles , allowing for the introduction of additional functional groups .These synthetic handles make this compound a versatile building block for both academic research and industrial applications.
Recent advances in computational chemistry have further enhanced the understanding of 5-( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) pent - 2 - en - 1 - ol ‘s reactivity .Molecular modeling studies indicate that the compound adopts an energetically favorable conformation that facilitates interactions with biological targets .These insights have guided the design of novel derivatives with improved binding affinities and selectivity .For example ,virtual screening techniques have been used to identify analogs of 5-( H ) pent ) ] ] ] ] ] ] ] ] ] ( ) ) ) ) ) ) ( ) ) ) ) ) ) ) ) which exhibit enhanced potency against specific disease-related proteins .
The pharmacokinetic properties of 5-( H ) pent ] ] ( [ [ [ [ [ [ [ [ [ [ [ are also under investigation .Initial studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability .However ,further optimization is required to improve its pharmacokinetic profile .This includes modifications to enhance solubility ,reduce clearance rates ,and minimize off-target effects .
In conclusion,5-( H [ [ [ [ [ [ [ [ CAS No:222964232 ]]]]]]]]]]]]]]]]]]]]] is a multifunctional compound with significant potential in pharmaceutical research and development . Its unique structural features ,combined with its reactivity and biological relevance ,make it an exciting candidate for further exploration . As our understanding of its properties grows ,so too will its applications in medicine and beyond . Future work should focus on expanding its chemical space through innovative synthetic strategies while also evaluating its therapeutic efficacy in preclinical models . By doing so ,we can unlock the full potential of this remarkable molecule.
2229642-32-2 (5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)